(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride
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Overview
Description
The description of a chemical compound usually includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the reactants used, the conditions under which the reaction was carried out (temperature, pressure, catalyst, etc.), and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used may include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. It also includes the compound’s reactivity with other substances .Scientific Research Applications
Mu-Opioid Receptor Biased Agonists
Oliceridine, identified as a novel mu-opioid receptor agonist with selective activation of G protein and β-arrestin signaling pathways, demonstrates the therapeutic potential of (3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride analogs. This compound offers analgesic benefits akin to pure opioid agonists while mitigating related adverse effects typically mediated through the β-arrestin pathway. This suggests a path toward developing novel analgesic therapies that harness selective receptor pathway activation to improve efficacy and safety profiles (Urits et al., 2019).
Advanced Oxidation Processes (AOPs) for Degradation of Hazardous Compounds
The degradation of nitrogen-containing compounds, including amine-based substances in water, has been a significant focus of research. Advanced oxidation processes (AOPs) have proven effective in mineralizing nitrogen-containing compounds, improving the overall efficacy of water treatment schemes. This research underscores the importance of developing technologies that address the degradation of hazardous amino compounds, potentially implicating the relevance of this compound in environmental remediation applications (Bhat & Gogate, 2021).
Cyclic Imines in Chemical Synthesis
Cyclic imines, including structures related to this compound, have been highlighted for their utility in the synthesis of a wide variety of heterocyclic compounds connected to peptide backbones. This application is crucial for the pharmaceutical industry, providing a single-step route to synthesize N-heterocyclic motifs found in many natural products and drug compounds. The review underscores the importance of cyclic imines in developing novel synthetic routes for pharmaceuticals (Nazeri et al., 2020).
Mechanism of Action
Target of Action
The primary target of (3R,4R)-3-Methyl-2-oxa-8-azaspiro[4It is related to a compound used in the preparation of janus tyrosine kinase inhibitors . Janus tyrosine kinases are a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway .
Mode of Action
The specific interaction between (3R,4R)-3-Methyl-2-oxa-8-azaspiro[4Janus tyrosine kinase inhibitors typically work by blocking the enzymatic activity of the kinase, preventing the phosphorylation and activation of stats .
Biochemical Pathways
The compound likely affects the JAK-STAT signaling pathway, given its relation to Janus tyrosine kinase inhibitors . This pathway is involved in processes such as immunity, cell division, cell death, and tumor formation .
Result of Action
The molecular and cellular effects of (3R,4R)-3-Methyl-2-oxa-8-azaspiro[4Inhibitors of the jak-stat pathway can potentially modulate immune responses and have anti-inflammatory effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3R,4R)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-7-8(10)9(6-12-7)2-4-11-5-3-9;;/h7-8,11H,2-6,10H2,1H3;2*1H/t7-,8+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEMBMRUCXTRGW-YUZCMTBUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(CCNCC2)CO1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C2(CCNCC2)CO1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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